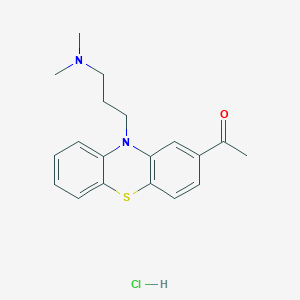

Acepromazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.ClH/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODNMIMTVRACLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Molecular Pharmacology and Receptor Interaction Mechanisms

Elucidation of Central Nervous System Receptor Antagonism

Acepromazine's primary mechanism of action involves the antagonism of various postsynaptic receptors within the central nervous system (CNS). lsu.edudrugbank.com Its activity is not limited to a single receptor type but encompasses dopaminergic, serotonergic, histaminergic, and cholinergic systems, contributing to its diverse pharmacological effects. vulcanchem.comhmdb.ca

The principal sedative and tranquilizing effects of acepromazine (B1664959) are attributed to its potent antagonism of dopamine (B1211576) receptors in the CNS. vulcanchem.comnih.gov It acts as a competitive antagonist at D2-like receptors (D2, D3, D4) and, to a lesser extent, at D1-like receptors. drugbank.comwikipedia.org By blocking these receptors, particularly the D2 subtype, acepromazine inhibits dopaminergic neurotransmission, leading to a reduction in spontaneous activity and a state of calmness. nih.govlsu.eduomu.edu.tr This blockade in the chemoreceptor trigger zone also imparts antiemetic properties. wikipedia.orgomu.edu.tr The modulation across all dopamine receptor subtypes (D1, D2, D3, and D4) contributes to its antipsychotic properties. drugbank.comhmdb.ca

Significant antagonism of histamine (B1213489) H1 receptors is a key feature of acepromazine's pharmacological profile. vulcanchem.comnih.govwikipedia.org This action is responsible for some of the compound's most pronounced effects, including sedation and antiemetic actions. lsu.edudrugbank.com H1 receptor antagonists are well-known for their sedative properties, and acepromazine's blockade of these central H1 receptors contributes substantially to its tranquilizing effects. drugbank.comwikipedia.org This histaminergic antagonism also contributes to potential side effects such as vasodilation and a subsequent fall in blood pressure. drugbank.comhmdb.ca

Histaminergic H1 Receptor Antagonism

Adrenergic Receptor Blockade and Systemic Vascular Tone Regulation (Alpha-1, Alpha-2)

In the peripheral nervous system, acepromazine is a potent antagonist of alpha-adrenergic receptors, particularly the alpha-1 subtype. vulcanchem.comwikipedia.orgresearchgate.net Alpha-1 receptors are located on vascular smooth muscle, and their stimulation by catecholamines like norepinephrine (B1679862) leads to vasoconstriction. arizona.edu By blocking these receptors, acepromazine inhibits this vasoconstrictive action, resulting in peripheral vasodilation, a decrease in systemic vascular resistance, and a subsequent drop in blood pressure. up.ac.zaresearchgate.netresearchgate.net This alpha-1 adrenergic blockade is a primary contributor to the hypotensive effects observed with the drug. vulcanchem.comresearchgate.net The compound also acts on alpha-2 receptors, which can influence sympathetic tone. lsu.eduhmdb.ca

Cellular and Subcellular Mechanisms Underlying Sedation and Anxiolysis

The sedative and anxiolytic properties of acepromazine arise from a confluence of its multi-receptor antagonism at the cellular and subcellular levels. drugbank.comwikipedia.org Sedation is primarily driven by the blockade of D2 dopamine receptors in subcortical areas of the brain and H1 histamine receptors. drugbank.comwikipedia.orgomu.edu.tr The inhibition of dopaminergic neurotransmission depresses the central nervous system, reducing alertness and spontaneous activity. nih.govpetplace.com

Anxiolysis is achieved through a combination of receptor interactions. The blockade of serotonergic 5-HT1 and 5-HT2 receptors is thought to produce anti-aggressive and calming effects. lsu.edudrugbank.com Furthermore, the general depression of the CNS through dopamine antagonism contributes to a reduction in anxious behaviors. nih.gov At a subcellular level, the antagonism of these G-protein-coupled receptors (Dopamine, Serotonin (B10506), Histamine, Muscarinic, and Adrenergic) alters intracellular second messenger systems, leading to a cascade of changes in neuronal excitability and neurotransmitter release, ultimately resulting in the observed states of sedation and reduced anxiety. up.ac.zaomu.edu.tr

Interactive Data Table: Acepromazine Hydrochloride Receptor Interactions

| Receptor Type | Interaction | Associated Pharmacological Effects |

| Dopamine (D1, D2, D3, D4) | Antagonist | Sedation, tranquilization, antiemetic, antipsychotic effects vulcanchem.comlsu.edudrugbank.com |

| Serotonin (5-HT1, 5-HT2) | Antagonist | Anxiolytic and antidepressive properties vulcanchem.comnih.govdrugbank.com |

| Histamine (H1) | Antagonist | Sedation, antiemetic effects, potential hypotension vulcanchem.comlsu.edudrugbank.com |

| Adrenergic (Alpha-1, Alpha-2) | Antagonist | Peripheral vasodilation, hypotension vulcanchem.comlsu.eduresearchgate.net |

| Muscarinic (M1, M2) | Antagonist | Anticholinergic effects (e.g., dry mouth) vulcanchem.comlsu.edudrugbank.com |

Neurobiological Basis of Anti-emetic Action

The anti-emetic properties of this compound are primarily attributed to its antagonist activity at dopamine D2 receptors within the central nervous system. patsnap.comnih.govdrugbank.compatsnap.com This action is concentrated in the chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata, and the solitary nucleus. patsnap.comwikipedia.org The CTZ is a critical area for detecting emetic substances in the blood. By blocking D2 receptors in this zone, acepromazine effectively suppresses the signaling cascade that leads to nausea and vomiting. patsnap.comsrce.hr

Acepromazine's anti-emetic effect is also supported by its interactions with other receptor systems. It exhibits antihistaminic properties by blocking H1 receptors, which can contribute to reducing nausea and vomiting. patsnap.com Furthermore, at higher doses, acepromazine can exert anticholinergic effects within the vomiting center of the brain, further inhibiting the emetic reflex. vetbloom.com This multi-receptor antagonism, with dopamine receptor blockade as the principal mechanism, provides a comprehensive anti-emetic action. patsnap.comvulcanchem.com

Investigation of Ion Channel Modulation: Focus on hERG Potassium Channels and Cardiac Repolarization

Research into the molecular pharmacology of this compound has extended to its effects on ion channels, with a particular focus on the human ether-à-go-go-related gene (hERG) potassium channels. These channels are crucial for cardiac repolarization, the process by which cardiac cells return to their resting state after excitation. nih.govkjpp.net

Studies utilizing whole-cell voltage-clamp techniques on human embryonic kidney (HEK293) cells transfected with hERG have demonstrated that acepromazine directly inhibits these potassium channels. nih.govkjpp.netnih.govresearchgate.net This inhibition is concentration-dependent, with a reported IC₅₀ value of 1.5 µM. nih.govkjpp.netnih.govresearchgate.net The blockade of hERG channels by acepromazine is also voltage-dependent, occurring between –40 mV and +10 mV. nih.govkjpp.netnih.govresearchgate.net

Detailed electrophysiological investigations have revealed that acepromazine has a higher affinity for the open and inactivated states of the hERG channels compared to the closed state. nih.govnih.govresearchgate.net This suggests that the drug preferentially binds to and blocks the channels when they are active during the cardiac action potential. The blocking of hERG currents by acepromazine shifts the half-activation membrane potential to a more hyperpolarized direction. nih.govnih.govresearchgate.net

The inhibition of the rapid delayed rectifier potassium current (Ikr), which is encoded by the hERG gene, can lead to a prolongation of the QT interval of the electrocardiogram. nih.govkjpp.net This effect on cardiac repolarization is a known risk factor for the development of cardiac arrhythmias, such as torsade de pointes. nih.govkjpp.net Therefore, the direct inhibition of hERG potassium channels by acepromazine is a significant finding in understanding its potential cardiac effects. nih.govkjpp.netnih.govresearchgate.net

Table 1: Effect of Acepromazine on hERG Potassium Channel Currents

| Parameter | Value | Reference |

| IC₅₀ | 1.5 µM | nih.govkjpp.netnih.govresearchgate.net |

| Hill Coefficient | 1.1 | nih.govkjpp.netnih.govresearchgate.net |

| Voltage-Dependent Inhibition Range | -40 mV to +10 mV | nih.govkjpp.netnih.govresearchgate.net |

| Mechanism of Action | Open- and inactivated-channel blockade | nih.govnih.govresearchgate.net |

Table 2: Concentration-Dependent Inhibition of hERG Tail Currents by Acepromazine

| Acepromazine Concentration (µM) | Reduction in Tail Current (%) | Reference |

| 0.1 | 16.3 ± 1.7 | nih.gov |

| 0.3 | 26.3 ± 2.1 | nih.gov |

| 1.0 | 46.4 ± 2.8 | nih.gov |

| 3.0 | 70.5 ± 2.7 | nih.gov |

| 10.0 | 89.3 ± 0.8 | nih.gov |

Pharmacokinetic and Metabolic Research Investigations

Absorption and Distribution Dynamics in Diverse Animal Models

The absorption and distribution of acepromazine (B1664959) are multifaceted processes influenced by the species, route of administration, and individual physiological characteristics.

Research on Blood-Brain Barrier Permeability and CNS Distribution

Acepromazine's primary site of action is the central nervous system (CNS), and its ability to cross the blood-brain barrier (BBB) is fundamental to its sedative effects. The BBB is a highly selective barrier that protects the brain from potentially harmful substances. nih.govmdpi.com Acepromazine, being a lipophilic (fat-soluble) molecule, can diffuse across this barrier. mdpi.com Its mechanism of action involves blocking dopamine (B1211576) D2 receptors in the CNS, leading to tranquilization. wikipedia.org

Research indicates that P-glycoprotein (P-gp), an efflux transporter protein located at the BBB, plays a crucial role in limiting the brain penetration of many drugs. ku.eduarizona.edu Drugs that are substrates for P-gp are actively transported out of the brain, which can reduce their CNS effects. nih.gov This is particularly relevant for certain dog breeds with mutations in the gene encoding P-gp, as discussed in section 3.1.3.

Studies have utilized techniques like in situ brain perfusion to quantify the permeability of the BBB to various compounds. nih.govku.edu While specific quantitative data on acepromazine's BBB permeability is not extensively detailed in the provided search results, its recognized CNS effects inherently confirm its ability to cross this barrier. wikipedia.org The sedative effects are a direct result of its interaction with neuroreceptors within the brain. wikipedia.org

Studies on Tissue Partitioning, Plasma Protein Binding, and Red Blood Cell Distribution

Once absorbed into the bloodstream, acepromazine distributes throughout the body, partitioning into various tissues and binding to plasma proteins and red blood cells. The extent of this binding and partitioning significantly influences the drug's availability to exert its effects and its subsequent metabolism and elimination. admescope.comnuvisan.com

Plasma Protein Binding: Acepromazine exhibits extensive binding to plasma proteins, with reports indicating that it is more than 99% bound in horses. researchgate.net This high degree of binding means that only a small fraction of the drug in the blood is "free" or unbound. nuvisan.combioivt.com The unbound fraction is the pharmacologically active portion that can cross biological membranes, like the BBB, to reach its target receptors. nuvisan.com High plasma protein binding can also limit the rate of drug clearance from the body. bioivt.com

Red Blood Cell Distribution: Studies in horses have shown that acepromazine partitions between plasma and red blood cells. researchgate.net One study found that approximately 54% of the drug was in the erythrocyte (red blood cell) phase and 46% was in the plasma phase. researchgate.net This partitioning into red blood cells can create a reservoir of the drug in the blood, potentially influencing its pharmacokinetic profile. admescope.com In vitro incubations of acepromazine with whole equine blood have suggested that red blood cells may also contribute to the metabolism of the drug. nih.gov

Tissue Distribution: Acepromazine is widely distributed throughout the body. researchgate.net Its lipophilic nature facilitates its entry into various tissues. mdpi.com The volume of distribution (Vd), a theoretical measure of how widely a drug is distributed in the body, has been reported to be 6.6 L/kg in horses, indicating extensive tissue distribution. researchgate.net This means the drug doesn't just stay in the bloodstream but moves into other body compartments.

| Parameter | Value | Significance |

|---|---|---|

| Plasma Protein Binding | >99% researchgate.net | High binding limits the free, active fraction of the drug. nuvisan.com |

| Red Blood Cell Partitioning | ~54% in erythrocytes researchgate.net | Red blood cells act as a reservoir for the drug. admescope.com |

| Volume of Distribution (Vd) | 6.6 L/kg researchgate.net | Indicates wide distribution into body tissues. researchgate.net |

Genetic Polymorphism Research: Impact of P-glycoprotein (ABCB1/MDR1) Gene Mutations on Pharmacokinetics

A significant area of research in acepromazine pharmacokinetics involves the impact of genetic mutations in the ABCB1 gene (also known as the MDR1 gene). collielife.com This gene encodes for P-glycoprotein (P-gp), an important efflux transporter found in various tissues, including the intestinal lining, renal tubules, biliary canaliculi, and, crucially, the blood-brain barrier. collielife.com P-gp actively pumps a wide range of drugs out of cells, playing a protective role by limiting drug absorption and distribution into sensitive tissues like the brain. nih.govcollielife.com

A specific deletion mutation in the ABCB1 gene has been identified in several dog breeds, particularly herding breeds like Collies, Australian Shepherds, and Shetland Sheepdogs. collielife.comcornell.edu Dogs homozygous for this mutation produce a severely truncated and non-functional P-gp. nih.govcollielife.com This lack of functional P-gp leads to increased susceptibility to the toxic effects of several drugs, as they can accumulate in the brain to much higher concentrations. collielife.comcornell.edu

For acepromazine, dogs with the ABCB1 mutation exhibit more profound and prolonged sedation compared to dogs with normal P-gp function. nih.govlaboklin.co.ukresearchgate.net This is because the dysfunctional P-gp at the blood-brain barrier is unable to effectively pump acepromazine out of the brain, leading to higher CNS concentrations of the drug. nih.gov

Research in rough-coated Collies demonstrated that dogs homozygous for the mutation (mut/mut) had significantly higher sedation scores over a 6-hour period following intravenous administration of acepromazine compared to dogs with a normal genotype (nor/nor). researchgate.net Heterozygous dogs (mut/nor) also showed higher sedation scores in the initial hours. researchgate.net These findings underscore the critical role of P-gp in the pharmacokinetics of acepromazine and the importance of genetic testing in susceptible breeds to guide appropriate use. collielife.comlaboklin.co.uk

| Genotype | P-glycoprotein Function | Effect on Acepromazine Pharmacokinetics | Observed Clinical Effect |

|---|---|---|---|

| Normal/Normal (nor/nor) | Functional | Normal efflux of acepromazine from the brain. | Standard sedation. researchgate.net |

| Mutant/Normal (mut/nor) | Partially functional | Reduced efflux of acepromazine from the brain. nih.gov | Increased sedation, particularly in the initial hours. researchgate.net |

| Mutant/Mutant (mut/mut) | Non-functional | Significantly reduced efflux, leading to higher brain concentrations. nih.gov | Profound and prolonged sedation. laboklin.co.ukresearchgate.net |

Biotransformation Pathways and Metabolite Identification

Acepromazine undergoes extensive biotransformation, primarily in the liver, before its metabolites are excreted. wikipedia.orgomu.edu.tr This metabolic process is crucial for terminating the drug's action and facilitating its removal from the body.

Hepatic Metabolism and Cytochrome P450 System Involvement

The liver is the principal site of acepromazine metabolism. wikipedia.orgomu.edu.trusamv.ro The metabolic reactions are largely carried out by the cytochrome P450 (CYP450) enzyme system. arizona.eduveteriankey.com This superfamily of enzymes is responsible for the metabolism of a vast number of drugs and other foreign compounds. dvm360.com

The specific CYP450 isoenzymes involved in acepromazine metabolism have not been fully elucidated in all species, but their involvement is well-established. arizona.eduveteriankey.com It is known that the metabolism of phenothiazines like acepromazine can vary between species, leading to different metabolites and concentrations. omu.edu.tr For instance, horses and humans have been shown to produce different metabolites in varying amounts. omu.edu.tr

Given that acepromazine is metabolized by the CYP450 system, there is a potential for drug interactions. arizona.edu Co-administration of drugs that inhibit or induce CYP450 enzymes could alter the metabolism of acepromazine, potentially leading to prolonged effects or reduced efficacy. arizona.edudvm360.com For example, severe liver disease or the administration of CYP450 inhibitors can prolong the effects of drugs metabolized by this system. dvm360.com

Characterization of Key Metabolites (e.g., Hydroxyethylpromazine Sulfoxide) and Their Kinetic Profiles

Following administration, acepromazine is rapidly and extensively metabolized, with very little of the parent drug being excreted unchanged in the urine. researchgate.netnih.gov Research has focused on identifying and quantifying its major metabolites to better understand its pharmacokinetic profile and for forensic purposes.

In horses, two major metabolites have been identified: 2-(1-hydroxyethyl) promazine (B1679182) and its sulfoxide (B87167) derivative, 2-(1-hydroxyethyl)promazine sulfoxide (HEPS). nih.gov HEPS, in particular, has been studied as a potential forensic marker for the illicit use of acepromazine in competition horses due to its longer detection window compared to the parent drug. researchgate.netnih.gov

Studies have shown that after intravenous administration of acepromazine to horses, the parent drug is quantifiable in plasma for only up to 3 hours. researchgate.netnih.gov In contrast, the metabolite HEPS can be detected in plasma for up to 24 hours and in urine for as long as 144 hours (6 days). researchgate.netnih.gov The metabolism of acepromazine to HEPS is rapid and can be erratic in its initial phase. researchgate.netnih.gov However, the relatively long elimination half-life of HEPS makes it a more reliable indicator of acepromazine administration than the parent drug itself. researchgate.netnih.gov

The kinetic profile of these metabolites is of significant interest. The elimination half-life of acepromazine in horses after intravenous administration is approximately 3.1 to 5.16 hours. nih.govomu.edu.trresearchgate.net In dogs, the elimination half-life is longer, at around 7.1 hours. omu.edu.tr The elimination half-life of HEPS in horses is considerably longer than that of acepromazine, which contributes to its utility in drug testing. uq.edu.au

| Compound | Plasma Detection Time | Urine Detection Time |

|---|---|---|

| Acepromazine (Parent Drug) | Up to 3 hours researchgate.netnih.gov | Minimal unchanged drug excreted. researchgate.net |

| 2-(1-hydroxyethyl)promazine sulfoxide (HEPS) | Up to 24 hours researchgate.netnih.gov | Up to 144 hours (6 days) researchgate.netnih.gov |

Elimination Kinetics and Excretion Routes (Urinary, Biliary)

Acepromazine hydrochloride undergoes extensive metabolism primarily in the liver, with its metabolites being excreted through both urinary and biliary routes. omu.edu.trwikipedia.orgwedgewood.com The elimination half-life of acepromazine varies significantly among species. For instance, the elimination half-life is approximately 3.1 hours in horses and 7.1 hours in dogs. omu.edu.tr In camels, a higher elimination half-life has been observed compared to horses. frontiersin.orgnih.gov

Urinary excretion is a primary route for the elimination of acepromazine and its metabolites. wikipedia.orgwedgewood.com In horses, acepromazine and its metabolites can be detected in the urine for up to 48 hours following intravenous administration. frontiersin.orgnih.govresearchgate.net However, very little of the parent drug is found unchanged in the urine, indicating extensive metabolism. researchgate.netnih.gov One of the major metabolites identified in equine urine is 2-(1-hydroxyethyl)promazine sulfoxide (HEPS). researchgate.netresearchgate.netnih.gov This metabolite has a longer half-life than the parent compound and can be quantified in urine for up to 144 hours, making it a valuable marker for forensic analysis. researchgate.netnih.gov

While urinary excretion is well-documented, information on biliary excretion is less detailed in the available literature. The extensive hepatic metabolism suggests that biliary excretion of conjugated metabolites is a likely pathway, as is common for many drugs metabolized in the liver.

In Vitro and In Vivo Pharmacokinetic Modeling and Simulation

The pharmacokinetics of acepromazine have been described using various models. A two-compartment open model with first-order absorption is often used to describe the oral kinetics of acepromazine in horses. researchgate.net Following intravenous administration in horses, the plasma concentration decay follows a biphasic pattern, indicative of a two-compartment model. nih.govmultiscreensite.com This model consists of a rapid distribution phase (alpha phase) and a slower elimination phase (beta phase). nih.govmultiscreensite.com A two-compartment model has also been found to be the best fit for pharmacokinetic data in camels. frontiersin.orgnih.govresearchgate.net

In vitro studies have provided additional insights into the metabolism of acepromazine. For example, incubations of acepromazine with whole equine blood have suggested that red blood cells may contribute to its metabolism. researchgate.net

The use of physiologically based pharmacokinetic (PBPK) models and in vitro to in vivo extrapolation (IVIVE) are becoming increasingly important in toxicology and drug development. frontiersin.org These computational tools can help predict tissue-level concentrations of chemicals from dosing parameters and can be used to translate in vitro bioactivity into relevant in vivo exposures. frontiersin.org While specific PBPK models for acepromazine are not detailed in the provided search results, the principles of these models are applicable for simulating its absorption, distribution, metabolism, and excretion (ADME) across different species. frontiersin.org

Comparative Pharmacokinetic Profiling Across Different Animal Species and Breeds

Significant variations in the pharmacokinetic profile of acepromazine exist across different animal species and even between breeds within the same species.

Horses vs. Dogs: The elimination half-life of acepromazine is notably different between horses (3.1 hours) and dogs (7.1 hours). omu.edu.tr Following intravenous administration, the elimination half-life in horses has been reported to be in the range of 50 to 150 minutes in one study and 184.8 minutes in another. nih.govmultiscreensite.com

Horses vs. Camels: Studies comparing the pharmacokinetics in horses and camels have revealed that camels exhibit a lower clearance rate, a higher volume of distribution, and a longer elimination half-life for acepromazine. frontiersin.orgnih.govresearchgate.net For instance, the elimination half-life (t₁/₂β) in camels was found to be 9.4 hours, compared to 5.16 hours in Thoroughbred horses. nih.govresearchgate.net

Breed-Specific Differences in Dogs: Certain dog breeds show increased sensitivity to acepromazine. Giant breeds and sighthounds, such as Greyhounds, may experience sedative effects for a much longer duration (12-24 hours) compared to the typical 3-4 hours. wikipedia.orgwedgewood.com Boxers are particularly susceptible to the hypotensive and vasovagal effects of the drug. wikipedia.org

Dogs with a mutation in the ABCB1 gene (also known as the MDR1 gene) have a reduced ability to produce P-glycoprotein, a transport protein involved in the metabolism and excretion of many drugs, including acepromazine. wikipedia.orgvcahospitals.com This mutation, common in herding breeds like Collies and Australian Shepherds, leads to increased sensitivity to acepromazine, resulting in more profound sedation at standard doses. vcahospitals.competmd.com

Table of Pharmacokinetic Parameters of Acepromazine Across Species

| Species | Elimination Half-Life (IV) | Key Pharmacokinetic Characteristics |

| Horse | 3.1 hours omu.edu.tr (range of 2.6 to 5.16 hours reported in other studies) researchgate.netresearchgate.net | Extensive hepatic metabolism; metabolites primarily excreted in urine. omu.edu.tr |

| Dog | 7.1 hours omu.edu.trnih.gov | Slower elimination compared to horses. omu.edu.tr Breed-specific sensitivities exist. wikipedia.org |

| Camel | 9.4 hours nih.gov | Lower clearance and higher volume of distribution compared to horses. frontiersin.orgnih.gov |

Pharmacodynamic Research and Systemic Physiological Modulation

Central Nervous System Modulation and Behavioral Research Outcomes

Acepromazine's primary effects are mediated through its interaction with various receptors in the central nervous system (CNS), leading to sedation, tranquilization, and other behavioral changes.

Neurophysiological Mechanisms of Sedation and Tranquilization

The sedative and tranquilizing effects of acepromazine (B1664959) hydrochloride are primarily attributed to its potent antagonism of dopamine (B1211576) receptors, particularly the D2 subtype, in the brain. patsnap.comresearchgate.net This inhibition of dopaminergic neurotransmission depresses the reticular activating system, a crucial area for maintaining consciousness and arousal. nih.gov By reducing the activity of this system, acepromazine induces a state of calmness and reduced spontaneous activity. patsnap.comsrce.hr

Effects on Motor Control, Spontaneous Activity, and Ataxia

A prominent and observable effect of acepromazine hydrochloride is a marked decrease in spontaneous motor activity. thepharmajournal.comveteriankey.com This reduction in movement is a direct consequence of its dopamine receptor blockade in areas of the brain responsible for motor control, such as the striatum and substantia nigra. wikipedia.org While the compound effectively reduces voluntary movement, it is not intended to impair coordination. veteriankey.com

However, a common outcome of acepromazine administration is ataxia, or an unsteady gait. arizona.eduthepharmajournal.com This effect is considered a side effect of the sedation and the compound's influence on motor pathways. arizona.edu In some research settings, ataxia is used as an indicator of the drug's effect, with the time to onset of ataxia being a measured parameter. thepharmajournal.comresearchgate.net It's important to note that while spontaneous activity is decreased, the level of sedation is generally considered mild to moderate, and arousal can be achieved, especially in response to strong stimuli. researchgate.netveteriankey.com

Influence on Spinal and Cranial Reflex Arc Activity in Sedation Protocols

Research into the effects of acepromazine on reflex activity has yielded specific findings. In studies involving healthy dogs, acepromazine has been shown to increase the patellar reflex, a spinal reflex. nih.govresearchgate.netnih.gov Conversely, it has been observed to decrease the panniculus reflex, another spinal reflex. nih.govresearchgate.netnih.gov

Regarding cranial reflexes, acepromazine's effects are less pronounced compared to other sedatives. For instance, propofol (B549288) has been shown to suppress the palpebral and gag reflexes, while acepromazine does not have this effect. nih.govresearchgate.netnih.gov This differential impact on various reflexes is a key consideration in clinical settings where neurological examinations may be necessary under sedation. The minimal impact on most crucial reflexes makes acepromazine a suitable option when chemical restraint is required for such examinations. nih.govresearchgate.net

A study investigating the modulation of the nociceptive withdrawal reflex (NWR) in conscious dogs found that a low dose of acepromazine did not affect the reflex thresholds for single or repeated stimuli. nih.gov This suggests that at low doses, acepromazine does not have a significant modulatory action on phasic nociceptive stimuli. nih.gov

Research into Modulation of Arousal and Reactivity to Stimuli

Acepromazine's influence on arousal and reactivity is a key aspect of its tranquilizing effect. By depressing the central nervous system, it generally diminishes behavioral arousal and quiets anxious animals. arizona.edumerckvetmanual.com However, the sedation produced is not absolute, and arousal can be readily accomplished, particularly in response to exciting or aggressive stimuli. veteriankey.com This means that while an animal may appear calm, it can still react to its environment, a factor that is important in its clinical application. wedgewood.com

Research has shown that while acepromazine can reduce the clinical manifestations of stress, such as vocalization and locomotor activity, its anxiolytic (anxiety-reducing) benefits may be negligible. researchgate.net Studies investigating its effect on the nociceptive withdrawal reflex indicated that while it induced mild tranquilization, it did not alter the behavioral responses to painful stimuli. nih.gov This suggests that its primary effect is on the general state of arousal rather than on the specific processing of sensory information.

Investigation of Paradoxical Excitation and Aggressive Disinhibition Mechanisms

In some instances, acepromazine can induce paradoxical reactions, including excitement, agitation, and aggression, which are contrary to its intended sedative effects. arizona.edumerckvetmanual.com This phenomenon is thought to be a result of "disinhibition," where the drug suppresses higher cortical centers that normally inhibit aggressive or fearful behaviors. nih.gov

This paradoxical excitation has been observed in both dogs and cats, though the exact mechanisms are not fully elucidated. arizona.edumerckvetmanual.com It has been suggested that these reactions may be more likely in animals that are already in an excited or anxious state before the drug is administered. iranjournals.ir The co-administration of acepromazine with other sedatives or opioids is sometimes employed to mitigate these undesirable behaviors, though this does not always prevent them. nih.gov

Cardiovascular System Research

This compound exerts significant and complex effects on the cardiovascular system, primarily through its blockade of alpha-1 adrenergic receptors. arizona.eduresearchgate.net This action leads to peripheral vasodilation, a decrease in vascular resistance, and consequently, a drop in blood pressure (hypotension). arizona.eduresearchgate.netnih.govavma.org

Research in dogs has demonstrated that acepromazine administration leads to a decrease in mean systemic arterial blood pressure. nih.govavma.org Studies have also shown a decrease in cardiac output following its administration. nih.gov While a compensatory increase in heart rate might be expected in response to vasodilation, this is not always observed and can be influenced by other factors. researchgate.net In some studies, a decrease in heart rate has been noted. redalyc.org

The vasodilatory effects of acepromazine are a key area of research, particularly in equine medicine, where it is used to increase blood flow to tissues. arizona.edu For example, it has been shown to significantly increase blood flow through the digital arteries in horses. arizona.edu

When used in combination with other drugs, such as dopamine, acepromazine's cardiovascular effects can be modified. Research has shown that premedication with acepromazine can reduce the efficacy of dopamine as a vasopressor agent in anesthetized dogs by preventing the return of systemic vascular resistance to baseline levels. researchgate.netresearchgate.net

Interactive Data Table: Effects of Acepromazine on Cardiovascular Parameters in Dogs

| Parameter | Baseline (Mean ± SD) | Post-Acepromazine (Mean ± SD) | P-value | Reference |

|---|---|---|---|---|

| Cardiac Output (L/min) | 4.2 ± 1.5 | 3.1 ± 0.8 | < 0.001 | nih.gov |

| Mean Systemic Arterial Blood Pressure (mm of Hg) | 121 ± 12 | 96 ± 13 | < 0.001 | nih.govavma.org |

| Pulmonary Capillary Wedge Pressure (mm of Hg) | 8.3 ± 4.2 | 6.5 ± 4.3 | < 0.01 | nih.gov |

| Left Ventricular dP/dtmax (mm of Hg/s) | 2668 ± 356 | 2145 ± 463 | < 0.001 | nih.gov |

| Ventricular Stroke Volume (ml/beat) | 43.2 ± 15.2 | 32.3 ± 8.6 | - | nih.gov |

Interactive Data Table: Effects of Acepromazine on Spinal Reflexes in Dogs

| Reflex | Effect of Acepromazine | Reference |

|---|---|---|

| Patellar Reflex | Increased | nih.govresearchgate.netnih.gov |

| Panniculus Reflex | Decreased | nih.govresearchgate.netnih.gov |

| Cranial Tibial Reflex | No significant change | researchgate.netnih.gov |

| Withdrawal Reflex | No significant change | researchgate.netnih.gov |

| Extensor Carpi Radialis Reflex | No significant change | researchgate.netnih.gov |

Hemodynamic Alterations: Vasodilation, Blood Pressure Dynamics, and Vascular Resistance

This compound is a phenothiazine (B1677639) derivative known for its significant influence on the cardiovascular system, primarily through its action as an antagonist at α-adrenergic receptors. arizona.edu This blockade leads to widespread physiological changes, including vasodilation, alterations in blood pressure, and a decrease in systemic vascular resistance.

Research has consistently demonstrated that acepromazine induces vasodilation of peripheral blood vessels. arizona.edunih.gov This effect is a result of the blockade of α1-adrenergic receptors on vascular smooth muscle, which inhibits the normal vasoconstrictive action of norepinephrine (B1679862). arizona.edu The resulting relaxation of the arterial smooth muscle leads to an increase in the diameter and surface area of blood vessels. nih.govnih.gov In horses, this vasodilation is evident in various vascular beds, including the digital vasculature, metatarsal artery, and the microcirculation of the coronary band and laminae. nih.gov

Consequently, this peripheral vasodilation causes a decrease in systemic vascular resistance (afterload). veteriankey.comresearchgate.net In low doses, this reduction in afterload can allow for an increase in cardiac output without a corresponding increase in cardiac work. veteriankey.com However, at higher doses, acepromazine can lead to a significant drop in mean arterial pressure. veteriankey.comresearchgate.net Studies in standing horses have shown that intravenous administration of acepromazine induces a significant drop in systolic arterial pressure. nih.govnih.gov This hypotensive effect is a direct consequence of the reduced vascular resistance. researchgate.netresearchgate.net In anesthetized dogs, premedication with acepromazine was found to reduce systemic vascular resistance, which in turn diminished the pressor effect of dopamine. researchgate.net

The hemodynamic effects of acepromazine in horses have been quantified in research studies. One such study observed significant changes in several parameters of the median artery following intravenous administration. These findings illustrate the compound's potent vasodilatory and hypotensive properties. nih.govnih.gov

| Hemodynamic Parameter | Observed Change | Physiological Implication |

|---|---|---|

| Systolic Arterial Pressure (SAP) | Significant Decrease | Hypotension |

| Vessel Diameter (DIAM) | Significant Increase | Vasodilation |

| Vessel Circumference (CIRC) | Significant Increase | Vasodilation |

| Vessel Surface (SURF) | Significant Increase | Vasodilation |

| Resistivity Index (RI) | Significant Decrease | Reduced Vascular Resistance |

| Volumetric Flow (VF) | Significant Increase | Increased Blood Flow |

| Peak Systolic Velocity (PSV) | Significant Increase | Increased Blood Flow Velocity |

| End Diastolic Velocity (EDV) | Significant Increase | Increased Blood Flow Velocity |

Cardiac Rhythm and Conduction Research, including Anti-arrhythmic Potential and hERG Channel Inhibition

The influence of acepromazine on cardiac rhythm is complex, with research pointing towards both potential anti-arrhythmic properties and a capacity to induce arrhythmias through ion channel inhibition. arizona.edunih.govresearchgate.netnih.gov Some pre-anesthetic protocols utilize acepromazine for its potential anti-arrhythmic effects. arizona.edu However, a significant body of research has focused on its interaction with the human ether-à-go-go-related gene (hERG) potassium channels. nih.govresearchgate.netnih.gov

The hERG channels are crucial for cardiac repolarization, and their inhibition can lead to a prolongation of the QT interval, a condition that increases the risk of potentially fatal ventricular arrhythmias like Torsade de Pointes. nih.govresearchgate.netresearchgate.net Several drugs have been withdrawn from the market due to their hERG-blocking activity. researchgate.net

Studies using whole-cell voltage-clamp techniques on human embryonic kidney (HEK293) cells expressing hERG channels have shown that acepromazine inhibits these channels in a concentration-dependent manner. nih.govresearchgate.netnih.gov The research indicates that acepromazine blocks the hERG channels through a mechanism that has a high affinity for the open and inactivated states of the channel. researchgate.netnih.gov This blockade shifts the steady-state inactivation of the hERG currents toward a more hyperpolarized direction. nih.govresearchgate.net The inhibition of these potassium currents is considered a primary arrhythmogenic mechanism, suggesting that acepromazine may induce cardiac arrhythmias as an off-target effect. nih.govresearchgate.net

| Acepromazine Concentration (µM) | Mean Inhibition of hERG Tail Current (%) |

|---|---|

| 0.1 | 4.5 ± 0.7 |

| 0.3 | 11.5 ± 0.6 |

| 1 | 27.2 ± 1.2 |

| 3 | 55.2 ± 1.7 |

| 10 | 78.4 ± 1.7 |

The IC50 value, the concentration causing 50% inhibition, was calculated to be 1.5 µM for hERG currents and 2.4 ± 0.2 µM for the open state of hERG channels. nih.govnih.gov

Peripheral Blood Flow Augmentation Studies, e.g., Digital Arterial Flow in Equids

A notable pharmacodynamic effect of acepromazine is its ability to increase peripheral blood flow, an effect that has been extensively studied in horses. arizona.edunih.govnih.gov This augmentation of blood flow is a direct result of the α-adrenergic receptor blockade that causes vasodilation. arizona.edu

In equids, intravenous administration of acepromazine has been shown to significantly increase blood flow through the digital arteries and laminae. arizona.edu This effect is utilized therapeutically in the management of conditions like laminitis, where increasing blood supply to the hoof is considered beneficial. arizona.edunih.gov One study confirmed that acepromazine induces a prolonged and significant increase in palmar digital blood flow in conscious, standing horses. researchgate.net

Another investigation involving intramuscular administration of acepromazine in healthy horses found that while it caused systemic hypotension, it also resulted in a significant increase in palmar digital arterial blood flow over a six-hour period compared to baseline values. nih.gov However, the magnitude of this increase was not significantly different when compared to a saline-treated control group, suggesting a modest effect via this route of administration. nih.govcabidigitallibrary.org The vasodilatory properties of acepromazine lead to a quantifiable increase in blood flow volume and velocity within peripheral arteries. nih.govnih.gov

Hematological and Biochemical Parameter Investigations

Research on Erythrocyte and Hematocrit Dynamics

Acepromazine administration leads to significant and predictable alterations in red blood cell parameters. mdpi.com A consistent finding across numerous studies in various species, including horses and dogs, is a decrease in packed cell volume (PCV), hematocrit (Ht), hemoglobin concentration (Hb), and total erythrocyte count (TEC). mdpi.comup.ac.zaijvets.comnih.govbiomedres.usmultiscreensite.com

This reduction in circulating red cell mass is not due to blood loss or hemolysis, but rather to the sequestration of erythrocytes within the spleen. mdpi.comijvets.comnih.gov Acepromazine's α-adrenergic blocking effect induces relaxation of the splenic capsule, causing the spleen to enlarge and sequester a portion of the red blood cells from circulation. ijvets.comnih.gov This phenomenon has been demonstrated in horses, where acepromazine administration caused a decrease in PCV of approximately 13 percentage points from baseline, which corresponded with an ultrasonographically confirmed increase in splenic volume. mdpi.com In dogs, a significant reduction in erythrogram variables was observed for up to 12 hours following acepromazine administration, corresponding with splenic enlargement. nih.gov

The duration of this effect appears to be dose-dependent, with mean hematocrit values returning to control levels by 12 hours after a lower dose and up to 21 hours after a higher dose in horses. multiscreensite.com

| Parameter | Observed Change | Underlying Mechanism |

|---|---|---|

| Packed Cell Volume (PCV) / Hematocrit (Ht) | Significant Decrease | Splenic sequestration of erythrocytes |

| Hemoglobin (Hb) | Significant Decrease | Consequence of reduced circulating RBCs |

| Red Blood Cell (RBC) Count | Significant Decrease | Splenic sequestration of erythrocytes |

Leukocyte and Platelet Count Variations in Sedated Animals

The impact of acepromazine on white blood cells (leukocytes) and platelets has also been a subject of investigation. Studies have reported a decrease in the total white blood cell count following acepromazine administration in horses. mdpi.comup.ac.zaup.ac.za This change has been attributed specifically to decreases in the absolute counts of lymphocytes and monocytes. mdpi.com

In contrast to its marked effect on erythrocytes, acepromazine's influence on platelet counts appears to be minimal. Multiple studies in horses have found that platelet counts were not significantly different among treatment groups or over time following sedation with acepromazine. up.ac.zaup.ac.za Similarly, in dogs sedated with an acepromazine-ketofol combination, changes in platelet counts were not statistically significant. ijvets.com While acepromazine has been reported to reduce platelet aggregation, this does not consistently translate to a significant change in the circulating platelet count. ijvets.com

Impact on Glucose Metabolism, Insulin (B600854) Sensitivity, and Related Biochemical Markers

Research into the effects of acepromazine on glucose metabolism and insulin sensitivity suggests that it has a minimal impact, particularly when compared to other sedatives like α-2 agonists. lsu.edunih.gov

Similarly, in a study on dairy calves, acepromazine administration did not alter the normal glucose response to insulin. lsu.edu While a lower baseline concentration of free fatty acids was noted in acepromazine-treated dogs, the core parameters of glucose and insulin dynamics remained unaffected. nih.govresearchgate.net This contrasts with reports for other sedatives, such as medetomidine (B1201911), which have been shown to induce hyperglycemia and hypoinsulinemia. avma.org In horses, acepromazine appears to have a minimal effect on glucose metabolism and concentration. up.ac.za

Research on Drug Interactions and Combinatorial Pharmacology

Synergistic and Antagonistic Interactions with Anesthetic Agents and Sedatives

Acepromazine (B1664959) hydrochloride is extensively researched for its synergistic effects when used in combination with various anesthetic and sedative agents. This synergy often allows for a reduction in the dosage of other potent drugs, thereby potentially mitigating some of their dose-dependent adverse effects.

Research demonstrates that premedication with acepromazine significantly reduces the required concentration of inhalant anesthetics like isoflurane (B1672236) to maintain a stable anesthetic state. nih.govnih.gov For instance, one study found that the end-tidal isoflurane concentration needed to produce hypotension was significantly lower in dogs pre-treated with acepromazine compared to those who were not. nih.gov This potentiation of anesthetic effects is a key reason for its inclusion in many anesthetic protocols. vulcanchem.com Similarly, acepromazine can decrease the amount of propofol (B549288) needed to induce anesthesia. nih.gov

Acepromazine also exhibits synergistic interactions with alpha-2 adrenergic agonists, such as xylazine (B1663881) and dexmedetomidine (B676). srce.hrnih.gov The combination of acepromazine and xylazine can produce more predictable and effective sedation than when either drug is used alone. srce.hr While the sedative effects are enhanced, research has also explored the cardiovascular implications of such combinations. For example, one study noted that acepromazine did not significantly alter the cardiovascular effects of dexmedetomidine, apart from a slight reduction in its pressor effects. researchgate.net Another study, however, suggested that acepromazine's alpha-1 adrenergic blockade can help balance the vasoconstriction caused by alpha-2 agonists. veteriankey.com

While primarily synergistic, there can be antagonistic or complex interactions. For example, in a study evaluating locomotor effects in horses, acepromazine and morphine showed some antagonistic effects on tranquilization. mdpi.com

| Anesthetic/Sedative Agent | Observed Synergistic Effect | Research Finding |

|---|---|---|

| Isoflurane | Reduced required concentration for anesthesia. | Premedication with acepromazine lowered the required end-tidal isoflurane concentration to produce hypotension in dogs. nih.govnih.gov |

| Propofol | Decreased induction dose required. | Acepromazine is used as a pre-anesthetic to reduce the necessary dose of propofol for induction. nih.gov |

| Xylazine/Dexmedetomidine | Enhanced and more reliable sedation. | The combination of acepromazine and xylazine can result in more effective sedation. srce.hr Acepromazine's alpha-1 blockade may balance the vasoconstriction from alpha-2 agonists. veteriankey.com |

Neuroleptanalgesic Research: Interactions with Opioid Agonists (e.g., Morphine, Butorphanol (B1668111), Tramadol)

The combination of a neuroleptic agent like acepromazine with an opioid agonist to produce a state of neuroleptanalgesia is a significant area of pharmacological research. These combinations aim to provide profound sedation and analgesia.

The interaction between acepromazine and opioids like morphine, butorphanol, and tramadol (B15222) is generally synergistic, enhancing both sedation and pain relief. researchgate.net Research has shown that combining acepromazine with morphine can significantly reduce the amount of inhalant anesthetic required. researchgate.net One study in dogs found that an acepromazine-morphine combination reduced the minimum alveolar concentration (MAC) of isoflurane by 33.3%. researchgate.net Similarly, a combination of acepromazine and methadone (another opioid) reduced the isoflurane MAC by 68.3%. researchgate.net

The combination of acepromazine with butorphanol is also a subject of study. Research has indicated that this combination can lead to synergistic effects on sedation. koreamed.org However, it's also noted that such combinations can have complex effects on cardiovascular parameters. koreamed.org

Studies have also investigated acepromazine in conjunction with tramadol. For instance, a protocol involving premedication with acepromazine and midazolam, followed by an infusion of tramadol, lidocaine, and ketamine, has been evaluated. researchgate.net The goal of such multi-drug approaches is to achieve balanced anesthesia and analgesia.

It is important to note that while these combinations enhance desired effects, they can also present complex interactions. For example, a study in horses observed that morphine could antagonize the tranquilizing effects of acepromazine under certain conditions. mdpi.com

| Opioid Agonist | Type of Interaction | Research Focus |

|---|---|---|

| Morphine | Synergistic | Reduces the required concentration of inhalant anesthetics like isoflurane. researchgate.net |

| Butorphanol | Synergistic | Enhances sedation, though cardiovascular effects require consideration. koreamed.org |

| Tramadol | Synergistic | Used in multi-drug protocols to provide balanced anesthesia and analgesia. researchgate.net |

Modulation of Acepromazine Effects by Anticholinergic Agents (e.g., Atropine)

Research into the interaction between acepromazine and anticholinergic agents like atropine (B194438) primarily focuses on the cardiovascular system. Acepromazine's alpha-adrenergic blocking properties can lead to vasodilation and hypotension, and it can also contribute to a decrease in heart rate. arizona.edubibliomed.org Anticholinergics, on the other hand, block the action of the parasympathetic nervous system, which can lead to an increased heart rate.

Studies have investigated the co-administration of atropine to counteract the bradycardia (slow heart rate) that can be associated with other sedatives used alongside acepromazine, such as dexmedetomidine. researchgate.net One study found that while atropine prevented dexmedetomidine-induced bradycardia, it also increased the severity and duration of hypertension. researchgate.net Another clinical evaluation of an acepromazine-xylazine combination found that the addition of atropine enhanced the quality of sedation. srce.hr

However, the use of atropine with acepromazine is not without complexities. The combination of an anticholinergic with acepromazine and an alpha-2 agonist like dexmedetomidine has been noted as an area requiring further description. avma.org The potential for significant alterations in cardiovascular function necessitates careful research into these combinations.

| Acepromazine Effect | Modulating Effect of Atropine | Research Finding |

|---|---|---|

| Cardiovascular Effects (in combination with other sedatives) | Increases heart rate. | Atropine can counteract the bradycardia induced by agents like alpha-2 agonists when used with acepromazine. researchgate.net |

| Sedation Quality (in combination with other sedatives) | May enhance sedation. | The addition of atropine to an acepromazine-xylazine combination was found to improve the quality of sedation in dogs. srce.hr |

Research on Specific Chemical Compound Interactions (e.g., Organophosphates, Quinidine, Phenytoin)

Acepromazine's effects and metabolism can be influenced by interactions with a variety of other chemical compounds. It is crucial to understand these interactions for its appropriate use in research and clinical settings.

A significant interaction exists with organophosphates. Acepromazine should not be used within one month of deworming with organophosphate compounds, as this can lead to increased central nervous system depression. wedgewood.com This is because organophosphates inhibit cholinesterase enzymes, and the combined effect with a phenothiazine (B1677639) can be potentiated.

Acepromazine also interacts with the antiarrhythmic drug quinidine. wedgewood.com Both drugs can cause hypotension, and their concurrent use may result in an additive hypotensive effect. wedgewood.com

The anticonvulsant phenytoin (B1677684) is another compound that has significant drug interactions with phenothiazines like acepromazine. wedgewood.com Phenytoin is an inducer of liver enzymes responsible for drug metabolism. Chronic administration of phenytoin could therefore potentially increase the metabolic rate of acepromazine, possibly reducing its duration and intensity of action.

| Interacting Compound | Nature of Interaction | Research Focus |

|---|---|---|

| Organophosphates | Potentiation of CNS depression. | Investigating the increased and prolonged sedative effects due to additive pharmacological actions. wedgewood.com |

| Quinidine | Additive hypotension. | Studying the combined effects on the cardiovascular system, particularly the risk of significant blood pressure reduction. wedgewood.com |

| Phenytoin | Potential for altered metabolism of acepromazine. | Researching how enzyme induction by phenytoin might affect the pharmacokinetics and pharmacodynamics of acepromazine. wedgewood.com |

Comparative Pharmacological Studies of Acepromazine Hydrochloride

Comparative Research with Other Phenothiazine (B1677639) Derivatives (e.g., Chlorpromazine (B137089), Promethazine)

Acepromazine (B1664959), chlorpromazine, and promethazine (B1679618) all belong to the phenothiazine class of drugs and share a primary mechanism of action as dopamine (B1211576) antagonists. deesdogs.com This antagonism at dopamine D2 receptors in the central nervous system contributes to their sedative and tranquilizing effects. deesdogs.comdrugbank.comwikipedia.org While all three possess antiemetic properties, their sedative potency and other pharmacological effects can differ. deesdogs.comdvm360.com

Acepromazine vs. Chlorpromazine: Acepromazine and chlorpromazine are considered to be nearly identical in potency. deesdogs.com Both function as chemical restraints by suppressing coordinated locomotor responsiveness without providing analgesia. deesdogs.com Research indicates that while under the influence of acepromazine, an animal may appear calm but can still experience intense fear and anxiety internally. deesdogs.com Chlorpromazine is also utilized for its anti-nausea and anti-vomiting effects in veterinary medicine. deesdogs.com Both drugs act as antagonists at dopaminergic, serotonergic, histaminergic, and adrenergic receptors. drugbank.comwikipedia.org

Acepromazine vs. Promethazine: In comparative studies in horses, acepromazine has been shown to have more potent sedative and hypotensive effects than promethazine. researchgate.netresearchgate.net Promethazine exhibits more pronounced antihistaminic effects and less potent dopamine antagonism compared to chlorpromazine, resulting in less sedation. dvm360.com One study found that acepromazine produced a significant vasodilatory effect, which was not observed with promethazine. researchgate.netresearchgate.net Furthermore, acepromazine demonstrated a more significant inhibition of reactive oxygen species (ROS) production in neutrophils compared to promethazine, suggesting potential therapeutic applications in inflammatory conditions. researchgate.net

| Feature | Acepromazine Hydrochloride | Chlorpromazine | Promethazine |

|---|---|---|---|

| Primary Mechanism | Dopamine D2 antagonist deesdogs.comdrugbank.comwikipedia.org | Dopamine D2 antagonist deesdogs.comwikipedia.org | Dopamine D2 antagonist (less potent), H1 antagonist dvm360.com |

| Sedative Potency | Potent researchgate.net | Potent, similar to acepromazine deesdogs.com | Less potent than acepromazine dvm360.comresearchgate.net |

| Hypotensive Effects | Significant researchgate.net | Present | Less significant than acepromazine researchgate.net |

| Antiemetic Effects | Yes deesdogs.com | Yes deesdogs.com | Yes dvm360.com |

| Analgesic Effects | No deesdogs.com | No deesdogs.com | No |

Comparative Analysis with Alpha-2 Adrenergic Agonists (e.g., Xylazine (B1663881), Detomidine (B1200515), Dexmedetomidine)

Alpha-2 adrenergic agonists are another class of sedatives commonly used in veterinary practice. They exert their effects by stimulating alpha-2 adrenoceptors in the central nervous system, leading to decreased sympathetic outflow.

Acepromazine vs. Xylazine: In horses, xylazine produces a more rapid onset and shorter duration of sedation compared to acepromazine. researchgate.net Xylazine-induced sedation is generally deeper, and animals under its effect are less responsive to external stimuli than those sedated with acepromazine. researchgate.net However, acepromazine provides a longer-lasting tranquilization. researchgate.net Unlike acepromazine, xylazine possesses analgesic properties. srce.hr Cardiovascularly, both drugs can cause changes, with xylazine often leading to an initial hypertension followed by hypotension, while acepromazine primarily causes vasodilation and potential hypotension. up.ac.zaavma.org

Acepromazine vs. Detomidine and Dexmedetomidine (B676): Detomidine and dexmedetomidine are more potent and specific alpha-2 adrenergic agonists than xylazine. up.ac.za In horses, both detomidine and the related compound romifidine (B1679519) have been shown to have significant effects on cardiac function, including a decrease in heart rate, which is not consistently seen with acepromazine. nih.govresearchgate.net Studies combining acepromazine with dexmedetomidine in cats for anesthetic premedication have shown satisfactory results. veteringroup.us The combination of low doses of acepromazine with medetomidine (B1201911) (a racemic mixture containing dexmedetomidine) and an opioid can provide profound sedation with less cardiovascular depression than when either agent is used alone with an opioid. bsavalibrary.com

| Parameter | This compound | Xylazine | Detomidine/Dexmedetomidine |

|---|---|---|---|

| Mechanism of Action | Dopamine D2 antagonist deesdogs.comdrugbank.comwikipedia.org | Alpha-2 adrenergic agonist up.ac.za | Alpha-2 adrenergic agonist up.ac.za |

| Onset of Sedation | Slower (15-30 min) researchgate.netsrce.hr | Rapid (2-3 min) researchgate.net | Rapid |

| Duration of Sedation | Longer researchgate.net | Shorter researchgate.net | Dose-dependent |

| Quality of Sedation | Light to moderate researchgate.net | Moderate to deep researchgate.net | Profound, dose-dependent |

| Analgesia | No deesdogs.com | Yes srce.hr | Yes |

| Cardiovascular Effects | Vasodilation, potential hypotension up.ac.za | Biphasic blood pressure (hypertension then hypotension) westernu.edu | Decreased heart rate, potential for arrhythmias nih.govresearchgate.net |

Comparative Investigations with Benzodiazepines (e.g., Midazolam)

Benzodiazepines, such as midazolam, exert their effects by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, anxiolytic, and muscle relaxant properties. up.ac.za

In goats, both acepromazine and midazolam produced significant sedation when administered alone. scielo.org.za However, midazolam, either alone or in combination with butorphanol (B1668111), was found to significantly reduce the required induction dose of propofol (B549288), an effect not as pronounced with acepromazine. scielo.org.zanih.gov In dogs, a combination of medetomidine and midazolam induced deep sedation with muscle relaxation, while acepromazine combined with butorphanol resulted in relatively deep sedation but with less depression of arousal to external stimuli. nih.govwiley.com The combination of midazolam and butorphanol produced milder and more variable sedation. nih.govwiley.com

Comparative Studies with Dissociative Anesthetics (e.g., Ketamine)

Ketamine is a dissociative anesthetic that acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist. rsdjournal.org It is often used in combination with other drugs to provide anesthesia and analgesia.

When combined with ketamine, acepromazine can reduce the required dose of ketamine, enhance muscle relaxation, and prolong the duration of anesthesia. biomedres.usbiomedres.us In cats, a combination of acepromazine, ketamine, and dexmedetomidine has been shown to produce satisfactory anesthesia. veteringroup.us However, another study in cats comparing ketamine alone to a combination of ketamine and acepromazine found that the combination led to a longer duration of anesthesia. ivj.ir In rabbits, a xylazine-ketamine combination provided analgesia, whereas acepromazine-ketamine and diazepam-ketamine combinations did not. cabidigitallibrary.org

Multi-Drug Protocol Research and Efficacy Assessment in Sedation Paradigms

Acepromazine is frequently included in multi-drug protocols to enhance sedation and reduce the required doses of other anesthetic agents, thereby potentially minimizing their adverse effects. srce.hrbsavalibrary.com

A common neuroleptanalgesic combination involves acepromazine with an opioid. nih.gov This combination is frequently used in cats and can provide mild to moderate sedation. nih.gov Studies have shown that combining acepromazine with opioids like butorphanol or nalbuphine (B1235481) results in mild sedation, with the choice of opioid not significantly influencing the level of sedation. nih.gov

In dogs, a combination of acepromazine, gabapentin, and melatonin (B1676174) has been shown to decrease stress scores in anxious and aggressive individuals during hospital visits. avma.org Furthermore, combinations of acepromazine with an alpha-2 agonist and an opioid can produce profound sedation, which is useful for restraining aggressive dogs. bsavalibrary.com Research involving a combination of acepromazine, ketamine, and xylazine has been found to be an effective injectable anesthetic regimen for surgical procedures in rodents. nih.gov

Advanced Analytical Methodologies and Bioanalytical Research

Development and Validation of Chromatographic Techniques for Detection and Quantification

Chromatographic methods are the cornerstone of acepromazine (B1664959) analysis, providing the necessary separation and sensitivity for complex biological samples.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of acepromazine and its metabolites. Various LC-MS methods have been developed and validated for their determination in different animal species. researchgate.net For instance, an LC-MS/MS method using a Finnigan LCQ Deca XP Plus ion trap mass spectrometer has been successfully employed to identify and quantitate acepromazine (ACE) and its primary metabolite, 2-(1-hydroxyethyl) promazine (B1679182) sulfoxide (B87167) (HEPS), in horse serum. thermofisher.com This technique offers the selectivity and sensitivity required for pharmacokinetic studies, demonstrating the ability to detect low levels of the compounds in a complex biological matrix. thermofisher.com

In one study, acepromazine was quantifiable in plasma for up to 3 hours after intravenous administration, while its metabolite HEPS was quantifiable for up to 24 hours in plasma and 144 hours in urine. nih.govresearchgate.net This highlights the importance of metabolite detection for extending the window of forensic identification. nih.govresearchgate.net The limit of detection (LOD) for acepromazine in horse serum was found to be 0.5 ng/mL, with a limit of quantification (LOQ) for its metabolite at the same concentration. thermofisher.com Another multi-residue screening method by LC-MS was determined to be linear over a concentration range of 2.0-100.0 ng/mL for acepromazine and other tranquilizers in canine, equine, and bovine serum. researchgate.net

Table 1: LC-MS/MS Method Parameters for Acepromazine (ACE) and its Metabolite (HEPS) in Horse Serum

| Parameter | Acepromazine (ACE) | 2-(1-hydroxyethyl) promazine sulfoxide (HEPS) |

|---|---|---|

| Precursor Ion (MH+) | 327.0 | 361.0 |

| Major Product Ions | 284.0, 240.0, 86.0 | 343.0, 315.0, 240.0 |

| LOD in Horse Serum | 0.5 ng/mL thermofisher.com | - |

| LOQ in Horse Serum | - | 0.5 ng/mL thermofisher.com |

For even greater sensitivity and speed, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been utilized. This advanced technique allows for the detection of trace amounts of acepromazine and its metabolites. A UPLC-MS/MS method was developed for the simultaneous determination of acepromazine and atropine (B194438) in pig tissues (kidneys, livers, and pork). researchgate.net This method achieved a limit of detection (LOD) of 0.16 ng/mL and a limit of quantification (LOQ) of 0.5 ng/mL for acepromazine in all tissue matrices. researchgate.net

Another sensitive UPLC-MS/MS method was developed to identify and quantify acepromazine and its metabolites in horse plasma and urine. This method achieved an even lower limit of quantification for acepromazine of 10 pg/mL in plasma and 100 pg/mL in urine, showcasing the remarkable sensitivity of UPLC-MS/MS for trace analysis. researchgate.net

Table 2: UPLC-MS/MS Method Validation Data for Acepromazine in Pig Tissues

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.16 ng/mL researchgate.net |

| Limit of Quantification (LOQ) | 0.5 ng/mL researchgate.net |

| Linearity Range | LOQ to 12 ng/mL researchgate.net |

| Recovery | 98.26% to 119.43% researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Forensic and Doping Control Research Methodologies: Focus on Metabolite-Based Detection

In the context of forensic science and equine doping control, the detection of acepromazine is often challenging due to its rapid metabolism. nih.govresearchgate.net Consequently, research has increasingly focused on the detection of its metabolites, which have a longer half-life and can be detected for a more extended period post-administration. nih.govresearchgate.netunodc.org

The primary metabolite, 2-(1-hydroxyethyl)promazine sulfoxide (HEPS), has been identified as a key forensic marker for acepromazine use. nih.govresearchgate.net Studies have shown that while the parent drug may only be detectable in plasma for a few hours, HEPS can be quantified for up to 24 hours in plasma and up to 144 hours (6 days) in urine. nih.govresearchgate.net This extended detection window makes metabolite analysis a more reliable method for identifying the illicit use of acepromazine in competition horses. nih.govresearchgate.net

Further research has identified other metabolites in horse plasma and urine, including hydroxyethylpromazine, hydroxyacepromazine, hydroxyethylpromazine sulphoxide, hydroxyethylhydroxypromazine, dihydroxyacepromazine, and dihydroxyhydroxyethylpromazine. researchgate.net The identification of these various metabolites, often achieved through a combination of UPLC-MS/MS and accurate mass measurement, provides a more comprehensive picture of acepromazine metabolism and enhances the ability to detect its use. researchgate.net The detection of metabolites in hair samples is also being explored as a means to differentiate between external contamination and ingestion. unodc.org

Bioanalytical Method Validation Standards: Limits of Detection (LOD), Quantification (LOQ), Accuracy, Precision, and Specificity

The validation of bioanalytical methods is essential to ensure the reliability and accuracy of results in both research and regulatory settings. nih.govgmp-compliance.orgfda.gov Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity. nih.govgmp-compliance.orgfda.gov

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. nih.gov For acepromazine, LODs have been reported as low as 0.16 ng/mL in pig tissues using UPLC-MS/MS. researchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govgmp-compliance.org For the major metabolite of acepromazine, HEPS, the LOQ in horse serum was determined to be 0.5 ng/mL. thermofisher.com A highly sensitive UPLC-MS/MS method reported an LOQ of 10 pg/mL for acepromazine in equine plasma. researchgate.net

Accuracy : The closeness of the measured value to the true value. gmp-compliance.org For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except at the LOQ where it should not deviate by more than ±20%. gmp-compliance.org

Precision : The degree of agreement among a series of measurements. It is typically expressed as the coefficient of variation (CV). gmp-compliance.org Precision should not exceed 15% CV, except for the LOQ, where it should not exceed 20% CV. gmp-compliance.org

Specificity : The ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov This is often demonstrated by analyzing blank matrix samples and samples spiked with potentially interfering substances.

These validation standards, often guided by regulatory bodies like the FDA and EMA, ensure that the data generated from analytical methods for acepromazine hydrochloride are robust, reproducible, and fit for their intended purpose, whether for pharmacokinetic studies, residue analysis, or forensic investigations. fda.goveuropa.eu

Specific Research Applications and Experimental Models

Utilization in Experimental Animal Models for Chemical Restraint and Sedation Studies

Acepromazine (B1664959) hydrochloride is frequently utilized for chemical restraint in a variety of animal models, facilitating safe handling and minimizing stress during research procedures. avma.org Its use is critical in studies involving intractable animals or when procedures require the animal to remain still. unimi.it

In canine research, acepromazine is used as a tranquilizer and preanesthetic agent due to its sedative effects, muscular relaxation, and ability to reduce spontaneous motor activity. avma.org Research has been conducted to determine its influence on the outcomes of other diagnostic tests. For instance, a study investigating the effect of acepromazine on intravenous glucose tolerance tests in dogs found that pre-test administration of acepromazine did not interfere with the assessment of glucose metabolism, suggesting it can be used for chemical restraint in such studies without skewing results. avma.org Another study in healthy dogs evaluated the impact of acepromazine on spinal reflexes compared to other sedatives like xylazine (B1663881) and propofol (B549288). nih.gov The findings indicated that acepromazine had the least effect on the most critical reflexes evaluated in neurological examinations, making it a suitable option for sedation when such examinations are necessary. nih.gov

In feline research, one study evaluated acepromazine as an adjuvant to a combination of ketamine, midazolam, and methadone for chemical restraint during ovariohysterectomy. researchgate.net The results suggested that while sedation was adequate, the addition of acepromazine did not significantly enhance the sedation score and could potentially delay anesthetic recovery. researchgate.net

The use of acepromazine extends to large animal research as well. In dairy calves, which can be fractious, chemical restraints are essential for researcher and animal safety during metabolic testing. lsu.edu A study on dairy heifers assessed whether acepromazine affected the results of insulin (B600854) tolerance tests and concluded that its administration did not alter the normal glucose response to insulin, validating its use for restraint in such research contexts. lsu.edu In goats, acepromazine administered alone produced significant sedation, and when combined with midazolam, it reduced the required dose of propofol for anesthetic induction. researchgate.net

Table 1: Research Findings on Acepromazine for Sedation in Experimental Animal Models

| Animal Model | Co-administered Drugs | Research Focus | Key Findings |

| Dogs | None | Effect on intravenous glucose tolerance tests | Did not interfere with glucose metabolism assessment. avma.org |

| Dogs | Xylazine, Propofol | Comparison of effects on spinal reflexes | Had the least impact on key neurological reflexes compared to the other drugs. nih.gov |

| Cats | Ketamine, Midazolam, Methadone | Efficacy as an adjuvant for chemical restraint | Did not significantly improve sedation score; slightly delayed anesthetic release. researchgate.net |

| Dairy Calves | None | Effect on insulin tolerance tests | Did not alter the normal glucose response to insulin. lsu.edu |

| Goats | Midazolam, Butorphanol (B1668111) | Efficacy for standing sedation and anesthetic induction | Produced significant sedation alone and reduced the required propofol dose when combined with midazolam. researchgate.net |

Research on Anti-Motion Sickness Mechanisms and Neurotransmitter Pathways

Acepromazine's effectiveness in managing motion sickness is attributed to its complex interaction with multiple neurotransmitter systems in the central nervous system (CNS). patsnap.com Its primary mechanism involves the blockade of dopamine (B1211576) receptors, particularly the D2 subtype, within the brain. patsnap.comarizona.edu This dopaminergic antagonism in areas like the chemoreceptor trigger zone (CRTZ) and the vomiting center in the brain stem is central to its antiemetic effect. patsnap.comvetmeds.org

In addition to its antidopaminergic action, acepromazine exhibits several other properties that contribute to its anti-motion sickness profile:

Antihistaminic Activity : It acts as an antagonist at H1-histaminergic receptors. patsnap.comvetmeds.org In dogs, these receptors are involved in the vestibular pathway that leads to the emetic center, so blocking them helps prevent motion sickness. vetmeds.org

Anticholinergic Effects : By antagonizing muscarinic cholinergic receptors, acepromazine can produce effects such as decreased gastrointestinal motility. patsnap.comvetmeds.org Cholinergic pathways from the vestibular system to the vomiting center are also implicated in motion sickness. vetmeds.org

Research highlights that the principal mechanism for motion sickness involves the stimulation of the vestibular apparatus in the inner ear, which connects to the emetic center. vetmeds.org In dogs, the CRTZ and H1-histaminergic receptors are key components of this pathway. vetmeds.org Acepromazine, as a phenothiazine (B1677639) derivative, effectively targets these pathways to provide both antiemetic and sedative effects. vetmeds.org However, it is noted that cats lack histamine (B1213489) receptors in their CRTZ, making antihistamines generally ineffective for motion sickness in that species. vetmeds.org

Table 2: Neurotransmitter Pathways and Mechanisms of Acepromazine in Anti-Motion Sickness

| Receptor/Pathway | Action of Acepromazine | Physiological Effect | Relevance to Motion Sickness |

| Dopamine (D2) Receptors | Antagonist | CNS depression, tranquilization | Blocks dopamine stimulation in the CRTZ and vomiting center, reducing nausea. patsnap.comarizona.eduvetmeds.org |

| Histamine (H1) Receptors | Antagonist | Sedation, anti-allergic | Blocks H1 receptors in the vestibular apparatus and CRTZ (in dogs), preventing emetic signals. patsnap.comvetmeds.org |

| Muscarinic Cholinergic Receptors | Antagonist | Decreased GI motility, dry mouth | Blocks cholinergic afferent pathways from the vestibular system to the vomiting center. patsnap.comvetmeds.org |

| Alpha-Adrenergic Receptors | Antagonist | Vasodilation, sedation | Contributes to overall sedation, reducing apprehension and uneasiness. patsnap.comarizona.edu |

Investigation of Vasodilatory Applications in Specific Pathological Conditions (e.g., Laminitis Research)

Acepromazine hydrochloride is investigated and used in equine medicine for its vasodilatory properties, particularly in the context of laminitis, a debilitating inflammatory condition of the hoof. cabidigitallibrary.orgwikipedia.org The primary mechanism behind this effect is its blockade of alpha-1 adrenergic receptors on vascular smooth muscle. arizona.edu This action inhibits norepinephrine-mediated vasoconstriction, leading to vasodilation and a potential increase in blood flow to peripheral tissues. arizona.edu

Several research studies have focused on quantifying this effect in horses: